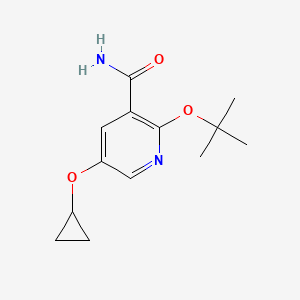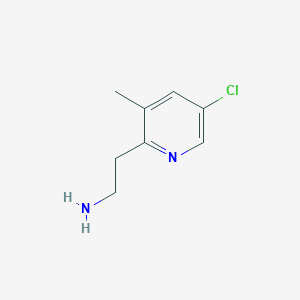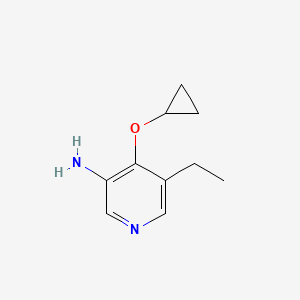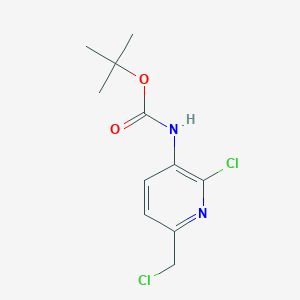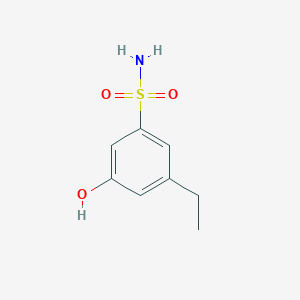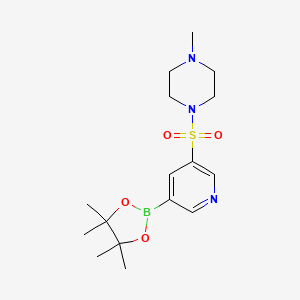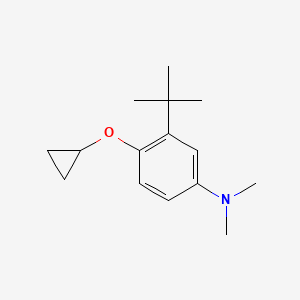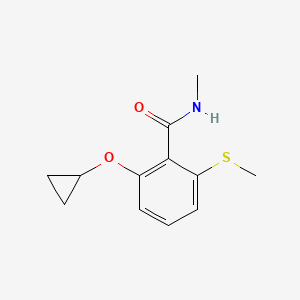
2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzamide core structure. It is primarily used in research and development settings.
準備方法
The synthesis of 2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired compound. The reaction conditions are typically mild, making this method efficient and selective.
化学反応の分析
2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
2-Cyclopropoxy-N-methyl-6-(methylthio)benzamide can be compared with other similar compounds, such as:
N,N-Dialkyl benzamides: These compounds share a similar benzamide core structure but differ in their substituents.
Methylthio-substituted benzamides: These compounds have a methylthio group attached to the benzamide core, similar to this compound.
Cyclopropoxy-substituted benzamides: These compounds feature a cyclopropoxy group attached to the benzamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
2-cyclopropyloxy-N-methyl-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H15NO2S/c1-13-12(14)11-9(15-8-6-7-8)4-3-5-10(11)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
InChIキー |
MMGPPUCXOKBKNG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC=C1SC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





